1-Benzylpiperidine-3-carboxamide
Description
Significance of Piperidine (B6355638) Derivatives in Organic and Medicinal Chemistry
Piperidine and its derivatives represent one of the most significant classes of heterocyclic compounds in the pharmaceutical industry. nih.govnih.gov The piperidine ring is a prevalent structural motif found in a vast number of natural products, particularly alkaloids, and synthetic pharmaceuticals. nih.govnih.gov It is considered a "privileged scaffold" in medicinal chemistry because its structure can be readily modified to interact with a wide range of biological targets, offering a favorable combination of synthetic accessibility, metabolic stability, and conformational flexibility. researchgate.net
The versatility of the piperidine core allows it to be a foundational component in drugs across more than twenty different pharmaceutical classes. nih.govnih.gov Its derivatives have demonstrated a wide pharmacological spectrum, with applications as analgesics, antipsychotics, antihistamines, and agents for treating conditions like Alzheimer's disease, diabetes, and cancer. ijnrd.org The ability of the piperidine ring to present substituents in well-defined spatial orientations is crucial for achieving specific and high-affinity binding to enzymes and receptors. nih.gov Consequently, the development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry. nih.govmdpi.com
Overview of the 1-Benzylpiperidine-3-carboxamide Structural Motif
The this compound molecule integrates three key structural features that define its chemical character and potential for biological activity.
Piperidine Ring: As the core of the molecule, the six-membered piperidine ring provides a robust, sp3-hybridized framework. nih.gov Its chair-like conformation allows for substituents to be placed in either axial or equatorial positions, which can significantly influence the molecule's interaction with biological targets.
3-Carboxamide Group: The carboxamide functional group (-CONH2) at the C3 position is a key site for hydrogen bonding. It can act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen). This functionality is frequently exploited in drug design to establish strong and specific interactions with amino acid residues in protein binding sites. The placement at the 3-position, as opposed to the more commonly studied 4-position, offers a different spatial arrangement for these interactions.
The combination of the flexible heterocyclic ring, the bulky and interactive benzyl (B1604629) group, and the hydrogen-bonding carboxamide moiety makes the this compound scaffold a promising platform for designing new bioactive molecules.
Research Trajectories and Future Perspectives for the this compound System
While research on the specific parent compound this compound is limited, extensive studies on its close derivatives highlight the scaffold's potential and define clear research trajectories. The primary focus has been on modifying the carboxamide nitrogen and the aromatic ring of the benzyl group to develop agents for complex diseases, particularly those affecting the central nervous system.
One significant area of investigation is the development of cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.govresearchgate.net Researchers have synthesized series of N-benzylpiperidine carboxamide derivatives where the carboxamide is linked to various aryl and heterocyclic moieties. nih.gov These efforts are based on the rationale that the benzylpiperidine fragment can interact with key sites on the acetylcholinesterase (AChE) enzyme, a strategy inspired by the structure of approved drugs like donepezil (B133215). researchgate.net For instance, a study replaced the ester linkage in a lead compound with a more metabolically stable amide linker, leading to the identification of potent AChE inhibitors. nih.gov
The table below presents findings from a study on N-substituted 1-benzylpiperidine-4-carboxamide (B1270487) derivatives, which demonstrates the potential of this general scaffold in targeting cholinesterases.
| Compound | Target | IC50 (µM) |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | Acetylcholinesterase | 5.94 ± 1.08 |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase | 0.41 ± 1.25 |
This data is derived from a study on related 4-carboxamide analogs to illustrate the research trajectory of the broader N-benzylpiperidine carboxamide scaffold. nih.gov
Another promising research avenue involves designing benzylpiperidine derivatives as ligands for multiple targets. Studies have explored this scaffold for developing dual-target inhibitors of acetylcholinesterase and the serotonin (B10506) transporter (SERT) for Alzheimer's disease, as well as dual μ-opioid and σ1 receptor ligands with potential for potent pain relief. researchgate.netmdpi.com
Future perspectives for the this compound system will likely involve a continued focus on neurodegenerative diseases and pain management. The scaffold's versatility allows for the creation of large libraries of compounds through combinatorial chemistry. Further research may explore the synthesis and evaluation of the 3-carboxamide isomers of previously successful 4-carboxamide derivatives to investigate how the change in substituent position affects binding affinity and selectivity. The continued exploration of this scaffold is expected to yield novel therapeutic candidates with refined pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-7-4-8-15(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDBCVUPRORMPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 1 Benzylpiperidine 3 Carboxamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. For 1-Benzylpiperidine-3-carboxamide, ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, offer a complete picture of the molecular framework.
The ¹H NMR spectrum of a 1-benzylpiperidine (B1218667) derivative provides distinct signals for the protons of the benzyl (B1604629) group, the piperidine (B6355638) ring, and the carboxamide moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.
Benzyl Protons : The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The two protons of the benzylic methylene (B1212753) group (CH₂) are observed as a singlet at approximately δ 3.4-3.5 ppm rsc.org.
Piperidine Ring Protons : The protons on the piperidine ring exhibit complex splitting patterns due to their diastereotopic nature and spin-spin coupling. The protons adjacent to the nitrogen atom (at C2 and C6) are deshielded and appear in the δ 2.0-3.0 ppm region. The remaining ring protons (at C3, C4, and C5) resonate at higher fields, typically between δ 1.4-2.0 ppm.
Carboxamide Protons : The two protons of the primary amide group (-CONH₂) are diastereotopic and typically appear as two separate broad singlets in the δ 5.5-8.0 ppm range, with their exact position being sensitive to solvent, concentration, and temperature due to hydrogen bonding.
The expected chemical shift ranges for the protons in a 1-benzylpiperidine carboxamide structure are summarized in the table below.
Interactive Table: Typical ¹H NMR Chemical Shift Assignments for 1-Benzylpiperidine Carboxamide Derivatives
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (Benzyl) | 7.2 - 7.4 | Multiplet (m) |
| Amide (NH₂) | 5.5 - 8.0 | Broad Singlets (br s) |
| Benzylic (CH₂) | 3.4 - 3.5 | Singlet (s) |
| Piperidine (H2, H6) | 2.0 - 3.0 | Multiplet (m) |
| Piperidine (H3, H4, H5) | 1.4 - 2.0 | Multiplet (m) |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Carboxamide Carbonyl : The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield, typically in the range of δ 172-177 ppm.
Aromatic Carbons : The carbons of the benzyl group's aromatic ring resonate between δ 127-138 ppm rsc.org. The quaternary carbon to which the methylene group is attached (ipso-carbon) is found near δ 138 ppm, while the other aromatic carbons appear in the δ 127-129 ppm range rsc.org.
Benzylic Carbon : The benzylic CH₂ carbon signal is typically observed around δ 63 ppm rsc.org.
Piperidine Ring Carbons : The piperidine carbons adjacent to the nitrogen (C2 and C6) are found in the δ 53-55 ppm region rsc.org. The other ring carbons (C3, C4, C5) resonate further upfield, generally between δ 24-40 ppm.
Interactive Table: Typical ¹³C NMR Chemical Shift Assignments for 1-Benzylpiperidine Carboxamide Derivatives
| Carbon Assignment | Typical Chemical Shift (δ, ppm) |
|---|---|
| Amide (C=O) | 172 - 177 |
| Aromatic (Quaternary) | ~138 |
| Aromatic (CH) | 127 - 129 |
| Benzylic (CH₂) | ~63 |
| Piperidine (C2, C6) | 53 - 55 |
| Piperidine (C3, C4, C5) | 24 - 40 |
Advanced NMR techniques are crucial for unambiguous structural assignment. ipb.pt
¹⁵N NMR Spectroscopy : This technique directly probes the nitrogen atoms. In this compound, two nitrogen signals would be expected. The tertiary amine nitrogen of the piperidine ring typically resonates in the range of 10 to 100 ppm, while the primary amide nitrogen appears further downfield, often between 95 to 140 ppm. science-and-fun.de These shifts are sensitive to substitution and solvent effects. nih.govrsc.org
COSY (Correlation Spectroscopy) : This 2D technique identifies protons that are coupled to each other (typically on adjacent carbons). A COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent protons within the piperidine ring, confirming their connectivity (e.g., H2 with H3, H3 with H4, etc.).
HMQC (Heteronuclear Multiple Quantum Coherence) : This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. HMQC is invaluable for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For example, it would show a correlation between the benzylic proton signal (~δ 3.5 ppm) and the benzylic carbon signal (~δ 63 ppm), confirming the assignment of both.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. sci-hub.se
N-H Stretching : The primary amide group (-CONH₂) displays two characteristic N-H stretching bands in the region of 3100-3400 cm⁻¹. One band corresponds to the asymmetric stretch and the other to the symmetric stretch.
C-H Stretching : Aromatic C-H stretching vibrations of the benzyl group are observed just above 3000 cm⁻¹. Aliphatic C-H stretching from the piperidine and benzylic methylene groups appear just below 3000 cm⁻¹, typically in the 2800-2950 cm⁻¹ range. sci-hub.se
C=O Stretching (Amide I band) : A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is a prominent feature of the spectrum, typically found in the range of 1630-1680 cm⁻¹. This is known as the Amide I band. sci-hub.senih.gov
N-H Bending (Amide II band) : The N-H bending vibration, known as the Amide II band, appears between 1590-1650 cm⁻¹.
C-N Stretching : The stretching vibration of the C-N bond in the amide and the piperidine ring occurs in the fingerprint region, typically between 1200-1400 cm⁻¹.
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Primary Amide | 3100 - 3400 | Medium |
| Aromatic C-H Stretch | Benzyl Ring | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | Piperidine, CH₂ | 2800 - 2950 | Medium-Strong |
| C=O Stretch (Amide I) | Amide Carbonyl | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | Primary Amide | 1590 - 1650 | Medium-Strong |
| C-N Stretch | Amine, Amide | 1200 - 1400 | Medium |
FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O show strong IR absorptions, non-polar, symmetric bonds often produce strong Raman signals.
Aromatic Ring Vibrations : The breathing modes of the benzene (B151609) ring are particularly strong in the Raman spectrum, appearing as sharp bands around 1000 cm⁻¹ and 1600 cm⁻¹.
C-H Stretching : Both aromatic and aliphatic C-H stretching vibrations are visible in the 2800-3100 cm⁻¹ region.
Amide Bands : The Amide I band (primarily C=O stretch) is also visible in the Raman spectrum, though often weaker than in the IR. The Amide III band (a complex mix of C-N stretch and N-H bend) is often more prominent in the Raman spectrum than in the IR, appearing in the 1200-1350 cm⁻¹ range.
Skeletal Vibrations : The fingerprint region below 1500 cm⁻¹ contains numerous signals corresponding to the C-C and C-N stretching and bending vibrations of the entire molecular skeleton, providing a unique fingerprint for the compound. researchgate.netgazi.edu.tr
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of novel compounds. High-resolution mass spectrometry and electrospray ionization are particularly valuable in the analysis of polar, non-volatile molecules like piperidine-3-carboxamide derivatives.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental formula. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions. This technique is crucial for confirming the identity of newly synthesized this compound derivatives.
In the characterization of a series of (R)-N-benzyl-1-(arylsulfonyl)piperidine-3-carboxamide derivatives, HRMS (ESI) was used to verify their elemental composition. The observed m/z values for the protonated molecules [M+H]⁺ were compared against the theoretically calculated masses, showing a high degree of accuracy and confirming the successful synthesis of the target compounds mdpi.com.
| Compound Derivative | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
|---|---|---|---|---|
| (R)-N-benzyl-1-(phenylsulfonyl)piperidine-3-carboxamide | C₂₀H₂₄N₂O₃S | 373.1586 | 373.1581 | mdpi.com |
| (R)-N-benzyl-1-((4-methylphenyl)sulfonyl)piperidine-3-carboxamide | C₂₁H₂₆N₂O₃S | 387.1742 | 387.1737 | mdpi.com |
| (R)-N-benzyl-1-((4-chlorophenyl)sulfonyl)piperidine-3-carboxamide | C₂₀H₂₃ClN₂O₃S | 407.1196 | 407.1191 | mdpi.com |
Electrospray Ionization Mass Spectrometry (ESI-MS) Applications
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules, making it ideal for carboxamide derivatives nih.gov. ESI-MS is routinely used to generate protonated molecules [M+H]⁺ or other adducts, allowing for straightforward molecular weight determination nih.govresearchgate.net. Beyond simple mass measurement, ESI can be coupled with tandem mass spectrometry (MS/MS) to obtain structural information through controlled fragmentation of the parent ion researchgate.net. This method is pivotal in identifying the different components of a molecule and confirming the connectivity of its constituent parts.
For complex heterocyclic systems incorporating the N-benzylpiperidine moiety, ESI-MS serves as a primary characterization tool during synthesis and purification to confirm the mass of intermediates and final products.
Elemental Analysis for Stoichiometric Verification
For novel piperidine-3-carboxamide derivatives, elemental analysis is a standard method for validation. For example, in the synthesis of N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid, elemental analysis was performed to confirm the final structures ptfarm.pl.
| Compound Derivative | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 2-(4-fluorophenyl)-N-(1-(3-methoxybenzyl)piperidin-4-yl)-2-oxoacetamide | C₂₁H₂₃FN₂O₃ | C | 68.09 | 68.01 | ptfarm.pl |
| H | 6.26 | 6.23 | |||
| N | 7.56 | 7.57 | |||
| N-(1-benzylpiperidin-4-yl)-2-(4-fluorophenyl)-2-oxoacetamide | C₂₀H₂₁FN₂O₂ | C | 70.99 | 70.90 | ptfarm.pl |
| H | 5.66 | 5.62 | |||
| N | 8.25 | 8.26 |
X-ray Crystallography for Solid-State Structural Elucidation
Single-Crystal X-ray Diffraction (XRD) of this compound Derivatives
Single-crystal X-ray diffraction is the gold standard for structural elucidation. The technique involves irradiating a single, high-quality crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map from which the positions of individual atoms can be determined with high precision.
For a derivative, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, single-crystal XRD analysis revealed that it crystallizes in the orthorhombic system within the chiral space group P2₁2₁2₁ mdpi.com. The analysis confirmed the non-planar conformation of the molecule and the specific arrangement of its constituent rings mdpi.com. Such studies are crucial for understanding the steric and electronic properties that govern the molecule's shape.
Analysis of Intramolecular Interactions and Conformation
The detailed structural data from XRD allows for a thorough analysis of intramolecular interactions, such as hydrogen bonds, and the preferred conformation of flexible parts of the molecule, like the piperidine ring. The piperidine ring in N-acyl derivatives typically adopts a chair conformation to minimize steric strain nih.gov. The orientation of substituents on the ring (axial vs. equatorial) is a key conformational feature.
Computational and database studies on N-acylpiperidines have shown a strong preference for an axial orientation of a substituent at the 2-position, which is influenced by the electronic character of the nitrogen atom and steric interactions nih.gov. In the crystal structure of 1-benzylpiperidine derivatives, the benzyl group and the carboxamide moiety will adopt specific orientations to minimize steric hindrance and maximize favorable intramolecular interactions. For instance, the relative orientation of the phenyl ring of the benzyl group and the piperidine ring is a defining conformational feature. Analysis of crystal structures can reveal intramolecular hydrogen bonds, such as between the amide N-H and a suitable acceptor within the molecule, which can stabilize a particular conformation.
Insights into Crystal Packing and Intermolecular Hydrogen Bonding
The molecular structure of this compound features key functionalities that are expected to dominate its crystal packing and supramolecular assembly. The amide group (-CONH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O), while the piperidine nitrogen and the aromatic benzyl group also play significant roles in directing intermolecular interactions.
The primary and most influential interaction anticipated in the crystal lattice of this compound is the hydrogen bonding between amide groups. Amide functionalities frequently form robust, predictable hydrogen-bonded networks. One of the most common motifs is the R22(8) graph set, where two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This creates a stable, self-complementary unit that can then be further organized within the crystal lattice.
In addition to these strong amide-amide interactions, the crystal packing is likely to be influenced by weaker, yet significant, hydrogen bonds. The carbonyl oxygen of the carboxamide is a good hydrogen bond acceptor and could interact with C-H donors from the piperidine ring or the benzyl group of neighboring molecules. These C-H···O interactions, while weaker than conventional hydrogen bonds, are known to play a crucial role in the stability of crystal packings.
Furthermore, the benzyl group itself can participate in non-covalent interactions. The electron-rich π-system of the phenyl ring can act as an acceptor for weak C-H···π hydrogen bonds, further stabilizing the three-dimensional structure. The N-benzyl piperidine motif is a common feature in many biologically active compounds and its structural flexibility and capacity for cation-π interactions are often key to its function.
To illustrate the types of interactions that could be expected, the following table provides hypothetical data based on typical geometries observed in related crystal structures containing amide and piperidine moieties.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Interaction Type |
| N(amide) | H | O(amide) | ~0.86 | ~2.00 | ~2.86 | ~170 | Strong Hydrogen Bond |
| C(piperidine) | H | O(amide) | ~0.98 | ~2.40 | ~3.38 | ~150 | Weak Hydrogen Bond |
| C(benzyl) | H | O(amide) | ~0.95 | ~2.50 | ~3.45 | ~160 | Weak Hydrogen Bond |
| C(piperidine) | H | π(benzyl) | ~0.98 | ~2.80 | ~3.78 | ~155 | C-H···π Interaction |
This table is illustrative and provides expected ranges for bond lengths and angles based on crystallographic data of similar compounds, not experimental data for this compound.
Computational Chemistry and Theoretical Investigations of 1 Benzylpiperidine 3 Carboxamide
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules from first principles. These methods provide a detailed understanding of molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems. scispace.comumn.edu It is primarily a theory of electronic ground state structure, based on the electron density distribution rather than the complex many-electron wave function. scispace.comscirp.org DFT has become increasingly useful for calculating the ground state density and energy of molecules. scispace.com
DFT studies on molecules similar to 1-benzylpiperidine-3-carboxamide typically involve the calculation of several key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive. Calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. mdpi.com Other parameters derived from DFT calculations, such as electronegativity, hardness, and chemical reactivity indices, provide further insights into the molecule's electronic behavior. scispace.com
Table 1: Representative Electronic Properties Calculated via DFT
This table illustrates typical parameters obtained from DFT calculations for organic molecules. Specific values for this compound are not publicly available and would require dedicated computational studies.
| Parameter | Description | Typical Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |
| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |
| Electrostatic Potential | 3D distribution of charge around the molecule. | Predicts sites for electrophilic and nucleophilic attack. |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on theoretical principles without the inclusion of experimental data. These post-Hartree-Fock methods have been highly successful in describing the ground and excited-state electronic properties of molecules. nih.gov They are used to compute various molecular properties, such as optimized geometric parameters (bond lengths and angles), vibrational frequencies, and thermochemical data.
For a molecule like this compound, ab initio calculations would provide a precise, theoretically derived three-dimensional structure. Furthermore, the calculation of vibrational frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to confirm the structure and understand its dynamic behavior.
Force fields in molecular mechanics are sets of parameters used to calculate the potential energy of a system of atoms. To improve the accuracy of classical force fields, quantum mechanical data can be used for parametrization. chemrxiv.org Scaled Quantum Mechanical (SQM) force fields are derived from QM calculations, typically DFT, where the calculated force constants are scaled by a set of transferable factors to better reproduce experimental vibrational frequencies. This approach combines the accuracy of QM with the computational efficiency of molecular mechanics, making it suitable for simulating larger systems and their dynamics. arxiv.org The development of such force fields allows for more reliable predictions of molecular conformations and vibrational spectra.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. These studies are essential for understanding how a ligand, such as a this compound derivative, might interact with a biological target like a protein or enzyme.
The N-benzylpiperidine motif is a versatile scaffold frequently used in drug discovery to fine-tune efficacy and physicochemical properties. nih.gov Molecular docking studies on various N-benzylpiperidine derivatives have provided mechanistic insights into their interactions with several important biological targets.
For instance, derivatives of 4-benzylpiperidine (B145979) carboxamides have been studied as triple reuptake inhibitors targeting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. biomolther.org Docking simulations revealed that these compounds occupy the region from the central binding site to the extracellular space in the transporters. biomolther.org Similarly, novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides have been designed and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. researchgate.net Docking studies showed that these compounds fit well into the active sites of both enzymes. researchgate.net The benzylpiperidine pharmacophore is also a key component of Donepezil (B133215), a known AChE inhibitor, where it binds to the active catalytic site. nih.gov
Docking studies not only predict the binding pose but also identify the specific amino acid residues and the types of non-covalent interactions that stabilize the ligand-target complex. The N-benzylpiperidine motif is known to provide crucial cation-π interactions with target proteins. nih.gov
In studies of 4-benzylpiperidine carboxamide derivatives with monoamine transporters, key interactions were identified within the transmembrane domains (TM) 1, 3, and 6, which form the ligand-binding pocket. biomolther.org For the serotonin transporter (hSERT), the 4-benzylpiperidine moiety showed hydrophobic interactions with Ala169, Tyr175, and Ile172, while an attached naphthyl group stacked in parallel with Phe335. biomolther.org For the norepinephrine transporter (hNET), the 2-naphthyl substituent showed a strong π-π stacking interaction with Phe317. biomolther.org
In the context of cholinesterase inhibition, a derivative of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide was found to form stable interactions with key residues in the active sites of both AChE and BuChE. researchgate.net For AChE, important interactions were observed with residues including Trp84 and Tyr121, which are known to be part of the enzyme's active site gorge. researchgate.netnih.gov
Table 2: Key Residue Interactions for N-Benzylpiperidine Derivatives with Biological Targets
Data is based on docking studies of various derivatives containing the N-benzylpiperidine scaffold.
| Target Protein | Derivative Class | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| hSERT | 4-Benzylpiperidine carboxamide | Ala169, Tyr175, Ile172, Phe335, Phe341 | Hydrophobic, π-π stacking | biomolther.org |
| hNET | 4-Benzylpiperidine carboxamide | Phe72, Ala77, Val148, Tyr152, Phe317, Phe323 | Hydrophobic, π-π stacking | biomolther.org |
| AChE | 5-Arylisoxazole-3-carboxamide | Glu199, Trp84, Asp72, Tyr121, Phe288 | Not specified | researchgate.net |
| BuChE | 5-Arylisoxazole-3-carboxamide | His438, Trp82, Ala328, Tyr332, Phe329 | Not specified | researchgate.net |
Conformational Landscape and Tautomerism Studies
Tautomerism, the interconversion of structural isomers, is a relevant consideration for the carboxamide group of this compound. wikipedia.org The primary tautomeric equilibrium for amides is the amide-imidol tautomerism, where a proton migrates from the nitrogen to the oxygen atom, resulting in an imidic acid.
Computational studies on similar carboxamide-containing molecules can elucidate the relative stabilities of these tautomers. researchgate.net Generally, the amide form is significantly more stable and, therefore, the predominant species in solution. nih.gov Factors such as solvent polarity and the potential for intramolecular hydrogen bonding can influence the position of this equilibrium. conicet.gov.ar For this compound, it is expected that the amide tautomer will be the major form under physiological conditions.
Kinetic Studies of Binding Interactions
Computational studies are instrumental in understanding the kinetic aspects of the binding of this compound and its derivatives to biological targets. These studies often involve molecular docking and molecular dynamics simulations to predict the binding modes and estimate the binding affinities of these compounds. The binding affinity is a measure of the strength of the interaction between a ligand and its receptor and is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
Several studies have reported the binding affinities of benzylpiperidine derivatives for various receptors. For instance, a series of N-aromatic and N-benzyl piperidinol derivatives were evaluated as inhibitors of the USP7 protein, with the most potent compound exhibiting an IC50 of 40.8 nM and a dissociation constant (KD) of 78.3 nM. nih.gov In another study, benzylpiperidine derivatives were investigated as dual µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands. nih.gov The most promising compound showed high affinity for both receptors, with a Ki of 56.4 nM for MOR and 11.0 nM for σ1R. nih.gov Furthermore, certain 1-aralkyl-4-benzylpiperidine derivatives have demonstrated significant affinity for both sigma and 5-HT1A receptors, with Ki values in the nanomolar range. nih.gov The table below summarizes the binding affinities of some representative benzylpiperidine derivatives.
| Compound Class | Target Receptor(s) | Ki (nM) | IC50 (nM) |
| N-benzyl piperidinol derivative | USP7 | - | 40.8 |
| Benzylpiperidine derivative | µ-opioid receptor (MOR) | 56.4 | - |
| Benzylpiperidine derivative | sigma-1 receptor (σ1R) | 11.0 | - |
| 1-aralkyl-4-benzylpiperidine derivative | Sigma receptors | Varies | - |
| 1-aralkyl-4-benzylpiperidine derivative | 5-HT1A receptors | Varies | - |
This table presents a selection of binding affinity data for various benzylpiperidine derivatives to illustrate the range of activities observed in kinetic studies.
Chemoinformatic and Cheminformatic Applications
Prediction of Molecular Descriptors and Their Relationship to Structural Features
Chemoinformatics plays a crucial role in predicting the physicochemical and pharmacokinetic properties of molecules like this compound based on their chemical structure. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict biological activity and properties.
For the closely related compound, 1-benzylpiperidine-3-carboxylic acid, several molecular descriptors have been computationally predicted and are available in public databases such as PubChem. nih.gov These descriptors provide insights into the potential behavior of this compound.
| Molecular Descriptor | Predicted Value |
| Molecular Weight | 219.28 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 219.125929 g/mol |
| Topological Polar Surface Area | 49.3 Ų |
| Heavy Atom Count | 16 |
| Formal Charge | 0 |
| Complexity | 236 |
Data sourced from PubChem for the related compound 1-benzylpiperidine-3-carboxylic acid. nih.gov
Computational Approaches for Reaction Pathway Prediction and Mechanism Elucidation
Computational chemistry provides powerful tools for predicting reaction pathways and elucidating the mechanisms of chemical reactions, including the synthesis of this compound. Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.gov For the synthesis of the related 1-benzylpiperidine-3-carboxylic acid, several synthetic routes have been documented. chemicalbook.com
A plausible synthetic route to this compound would involve the amidation of a suitable carboxylic acid derivative, such as 1-benzylpiperidine-3-carboxylic acid or its corresponding ester. Computational methods can be used to model the transition states and intermediates of such reactions to determine the most energetically favorable pathway. acs.org For instance, in a related study on the synthesis of thiophene-2-carboxamide derivatives, DFT calculations were used to study the molecular and electronic properties of the synthesized compounds. nih.gov
Furthermore, computational approaches can be used to investigate the detailed mechanism of each step in the synthesis. For example, in the cobalt-catalyzed hydroaminocarbonylation to form amides, computational analysis revealed that an amine-assisted nucleophilic substitution pathway is more favorable than reductive elimination. acs.org Such insights are invaluable for optimizing reaction conditions and improving yields.
Theoretical Studies on Solution-Phase Behavior
Dissociation Constants and Protonation Equilibria
The solution-phase behavior of this compound is significantly influenced by its acid-base properties, specifically its dissociation constant (pKa). The pKa value determines the extent of protonation of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and interactions with biological targets. The piperidine (B6355638) nitrogen of this compound is basic and can be protonated.
Computational methods are widely used to predict the pKa values of molecules. For a series of piperidine and piperazine (B1678402) derivatives, the protonation states at a physiological pH of 7.4 were calculated. nih.gov The study revealed that piperidine derivatives are found almost exclusively in the monoprotonated form at this pH. nih.gov Another computational study on piperidine/piperazine-based compounds estimated the pKa of benzylpiperidine derivatives to be around 8.03, with over 80% of the molecules being in a positively charged state at physiological pH. nih.gov
Based on these findings, the piperidine nitrogen of this compound is expected to have a pKa in the range of 8-9. This means that at physiological pH (around 7.4), a significant portion of the molecules will exist in their protonated, positively charged form. This protonation state can be crucial for forming ionic interactions or cation-π interactions with amino acid residues in the binding sites of target proteins. mdpi.com
Chemical Reactivity and Derivatization of the 1 Benzylpiperidine 3 Carboxamide Moiety
Amide Functional Group Transformations
The carboxamide group is a versatile functional group that can undergo several key transformations, including hydrolysis, reduction, and dehydration.
The amide bond in 1-benzylpiperidine-3-carboxamide can be cleaved through hydrolysis to yield 1-benzylpiperidine-3-carboxylic acid. This transformation is a standard reaction for amides and can be catalyzed by either acid or base. libretexts.org Under aqueous conditions, the reaction typically requires heating to proceed at a practical rate. The mechanism involves the nucleophilic attack of water (in acidic conditions, after protonation of the carbonyl oxygen) or a hydroxide (B78521) ion (in basic conditions) on the carbonyl carbon of the amide. libretexts.org This process leads to an amide intermediate which can then be further hydrolyzed to form a carboxylic acid. libretexts.org While direct studies on this compound are not extensively detailed, this reactivity is a fundamental characteristic of the primary amide group present in the molecule. In some complex syntheses involving related structures, hydrolysis has been noted as a potential reaction pathway. semanticscholar.orgresearchgate.netnih.gov
The carboxamide functional group can be completely reduced to a primary amine, converting this compound into (1-benzylpiperidin-3-yl)methanamine. This transformation is typically achieved using powerful reducing agents, with lithium aluminum hydride (LiAlH₄) being a classic and effective reagent for this purpose. libretexts.orglibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by a second hydride addition to form a dianion, which upon aqueous workup, yields the primary amine. libretexts.org Other reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can also be employed for the reduction of amides to amines. google.com This reaction is a valuable method for synthesizing primary amines from their corresponding amides. libretexts.org
The primary amide of this compound can be dehydrated to form the corresponding nitrile, 1-benzylpiperidine-3-carbonitrile. This is a fundamental route for the synthesis of nitriles. researchgate.netrsc.org A specific instance of this transformation was observed during attempts to synthesize piperidin-3-yl-oxathiazol-2-ones, where the use of chlorocarbonylsulfenyl chloride in pyridine (B92270) without a base led to the dehydration of the amide as a major side reaction. semanticscholar.orgresearchgate.net The formation of the nitrile was confirmed by the appearance of a characteristic peak at 2240 cm⁻¹ in the IR spectrum and by its molecular mass. semanticscholar.orgresearchgate.net
In addition to chlorocarbonylsulfenyl chloride, a variety of other dehydrating agents are commonly used for this conversion. libretexts.orgmasterorganicchemistry.com
Table 1: Common Reagents for Dehydration of Primary Amides
| Reagent | Formula | Reference |
|---|---|---|
| Thionyl chloride | SOCl₂ | libretexts.org |
| Phosphorus pentoxide | P₂O₅ | libretexts.orgmasterorganicchemistry.com |
| Phosphoryl chloride | POCl₃ | libretexts.org |
Modifications at the Piperidine (B6355638) Nitrogen
The tertiary nitrogen atom within the piperidine ring is nucleophilic and serves as a key site for derivatization through quaternization or substitution of the benzyl (B1604629) group.
The lone pair of electrons on the tertiary nitrogen of the 1-benzylpiperidine (B1218667) moiety allows it to act as a nucleophile, reacting with alkylating agents to form quaternary ammonium (B1175870) salts. This process, known as quaternization, involves the formation of a new carbon-nitrogen bond. For example, reaction with alkyl halides like methyl iodide or phenacyl halides results in the corresponding N-alkyl-N-benzylpiperidinium salt. cdnsciencepub.com The stereochemical outcome of quaternization can be influenced by the reaction conditions, such as the polarity of the solvent. cdnsciencepub.com Studies on related N-alkylpiperidines have shown that an increase in equatorial alkylation occurs when transitioning from a more polar to a less polar solvent. cdnsciencepub.com The quaternization of the nitrogen atom on the 1-benzylpiperidine scaffold has been reported in the synthesis of various complex molecules. bohrium.com
The N-benzyl group is a common substituent in piperidine chemistry and can also function as a protecting group for the piperidine nitrogen. google.com It can be introduced via N-benzylation of a piperidine precursor. researchgate.net A key strategy in piperidine chemistry involves the removal of the benzyl group (debenzylation) to yield a secondary amine, which can then be reacted with other electrophiles to introduce different substituents. google.com
Table 2: Selected Protecting Groups for Piperidine Nitrogen
| Protecting Group | Abbreviation | Deprotection Conditions | Reference |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | nih.gov |
| tert-Butyloxycarbonyl | Boc | Strong Acid (e.g., TFA) | nih.govmdpi.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.deharvard.edu |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| (1-Benzylpiperidin-3-yl)methanamine |
| 1-Benzylpiperidine-3-carbonitrile |
| 1-Benzylpiperidine-3-carboxylic acid |
| 1-methyl-2-alkylated piperidines |
| 4-amino-1-benzylpiperidine |
| Benzyl bromide |
| Benzyl halide |
| Chlorocarbonylsulfenyl chloride |
| Diisobutylaluminum hydride |
| Lithium aluminum hydride |
| Methyl iodide |
| N-benzyl-N-(1-benzylpiperidin-4-one) formaldehyde (B43269) imine |
| N-Boc protecting group |
| N-Cbz protecting group |
| N-methyl-N-phenacylpiperidinium |
| N-methylpiperidines |
| N-phenacylpiperidines |
| Phenacyl halides |
| Phenylsilane |
| Piperidine-3-carboxamide |
| Piperidin-3-yl-oxathiazol-2-one |
| Phosphorus pentoxide |
| Phosphoryl chloride |
| Sodium cyanoborohydride |
| Sodium tetrahydroborate |
| Thionyl chloride |
| Trifluoromethanesulfonic anhydride |
| a-bromoacetophenone |
Transformations at the Benzyl Moiety
The benzyl group attached to the piperidine nitrogen of this compound offers a site for various chemical transformations, allowing for the synthesis of a wide array of derivatives. These modifications can be broadly categorized into reactions occurring at the aromatic ring and those at the benzylic carbon.
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The benzene (B151609) ring of the benzyl moiety is susceptible to electrophilic aromatic substitution. The methylene (B1212753) group (-CH2-) attached to the piperidine nitrogen acts as an electron-donating group through induction, thereby activating the aromatic ring towards electrophilic attack. This activating effect directs incoming electrophiles primarily to the ortho and para positions. lkouniv.ac.inuomustansiriyah.edu.iq Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation can be performed on the benzyl ring, although the specific conditions must be chosen carefully to avoid side reactions involving the piperidine ring or the carboxamide group. lkouniv.ac.inuomustansiriyah.edu.iqlibretexts.org For instance, the synthesis of derivatives like 1-(4-nitrobenzyl)piperidine-3-carboxamide and 1-(4-chlorobenzyl)piperidine-3-carboxamide involves the use of appropriately substituted benzyl halides, but direct substitution on the unsubstituted benzyl ring of the parent compound is a feasible route to introduce such functionalities. semanticscholar.org
Nucleophilic aromatic substitution on the benzyl ring is less common and generally requires the presence of strong electron-withdrawing groups on the ring to facilitate the attack of a nucleophile. nptel.ac.in For the unsubstituted this compound, the ring is considered electron-rich and not activated for nucleophilic attack. However, if derivatives containing potent electron-withdrawing groups (e.g., a nitro group) at the ortho or para position were synthesized via electrophilic substitution, they could subsequently undergo nucleophilic displacement of a suitable leaving group. nptel.ac.in
Oxidation and Reduction of the Benzyl Ring
The benzylic position (the -CH2- group) is a reactive site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. masterorganicchemistry.com Given the presence of two benzylic C-H bonds in this compound, this reaction would typically lead to the formation of the corresponding benzoic acid derivative, cleaving the benzyl group and potentially forming N-benzoylpiperidine-3-carboxamide under harsh conditions. Milder oxidation methods could potentially yield the corresponding benzaldehyde (B42025) or ketone derivative, although controlling the oxidation state can be challenging. masterorganicchemistry.com
The benzyl group can also be removed entirely through reductive cleavage, a reaction known as debenzylation. Catalytic hydrogenation, often using a palladium-on-carbon (Pd/C) catalyst and hydrogen gas, is a common method for this transformation. chemicalbook.comresearchgate.net This reaction cleaves the C-N bond at the benzylic position to yield piperidine-3-carboxamide and toluene. This method is synthetically useful for removing the benzyl protecting group from the piperidine nitrogen. chemicalbook.com Under more forceful hydrogenation conditions (higher pressure and temperature), the benzene ring itself can be reduced to a cyclohexyl ring, yielding 1-(cyclohexylmethyl)piperidine-3-carboxamide. google.com
Carboxamide-Directed Chemical Transformations
The carboxamide functional group at the C3 position of the piperidine ring is a key site for derivatization, enabling the synthesis of compounds with diverse functionalities through coupling and cyclization reactions.
Coupling Reactions and Amide Bond Formation with Diverse Substrates
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the connection of molecular fragments. mychemblog.com While this compound already possesses a primary amide, its precursor, 1-benzylpiperidine-3-carboxylic acid, can serve as a versatile starting point for creating a library of diverse amide derivatives.
This is typically achieved through coupling reactions where the carboxylic acid is activated to facilitate attack by a primary or secondary amine. mychemblog.com A wide variety of coupling reagents have been developed for this purpose. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming active esters from carboxylic acids, which then readily react with amines to form the desired amide. mychemblog.com Another common strategy involves converting the carboxylic acid to a more electrophilic species, such as an acyl chloride, using reagents like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acyl chloride reacts rapidly with amines to yield the amide product. mychemblog.comgoogle.com These methods allow for the coupling of the 1-benzylpiperidine scaffold with a vast array of amine-containing substrates, enabling extensive structure-activity relationship (SAR) studies. imist.ma
Table 1: Representative Amide Bond Coupling Methods
| Method | Activating Agent | Key Intermediate | Substrate Example | Product Type |
|---|---|---|---|---|
| Carbodiimide Coupling | DCC, EDC | O-acylisourea | 1-Benzylpiperidine-3-carboxylic acid + Aniline | N-Phenyl-1-benzylpiperidine-3-carboxamide |
| Phosphonium/Uronium Salt Coupling | HATU, HBTU | Activated Ester | 1-Benzylpiperidine-3-carboxylic acid + Glycine methyl ester | Dipeptide-like conjugate |
Cyclization Reactions Involving the Amide Group
The carboxamide group of this compound can directly participate in cyclization reactions to form novel heterocyclic systems. A notable example is the reaction with chlorocarbonylsulfenyl chloride (ClC(O)SCl) to synthesize piperidin-3-yl-oxathiazol-2-ones. semanticscholar.org
In this transformation, the primary amide is treated with chlorocarbonylsulfenyl chloride and a base, such as sodium carbonate, in a solvent like dioxane at elevated temperatures. The reaction proceeds through the formation of an active intermediate which then cyclizes to yield the 1,3,4-oxathiazol-2-one (B8730521) ring fused to the piperidine core. semanticscholar.org These resulting compounds are of interest as potential covalent inhibitors for certain proteases. semanticscholar.org
It is important to note that reaction conditions can significantly influence the outcome. In the absence of a suitable base, the reaction between the primary amide and chlorocarbonylsulfenyl chloride can lead to a competing dehydration reaction, resulting in the formation of the corresponding nitrile, 1-benzylpiperidine-3-carbonitrile. semanticscholar.orgresearchgate.net This dehydration pathway involves the elimination of sulfur monoxide from an intermediate species. researchgate.net
Table 2: Cyclization of this compound
| Reactant | Reagents | Conditions | Product | Side Product | Reference |
|---|---|---|---|---|---|
| This compound | Chlorocarbonylsulfenyl chloride, Na₂CO₃ | Dioxane, 100 °C | 1-Benzylpiperidin-3-yl-oxathiazol-2-one | - | semanticscholar.org |
The 1 Benzylpiperidine 3 Carboxamide Scaffold As a Building Block in Complex Molecule Synthesis
Applications in the Construction of Advanced Organic Molecules
The 1-benzylpiperidine-3-carboxamide scaffold has proven instrumental in the assembly of advanced organic molecules, often through its incorporation into hybrid structures designed to interact with specific biological targets. Researchers have successfully utilized this building block to create complex derivatives with potential applications in treating neurodegenerative diseases, such as Alzheimer's disease.
For instance, the scaffold has been a key component in the synthesis of novel cholinesterase inhibitors. By linking the N-benzylpiperidine moiety to other pharmacophoric groups, scientists have developed potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). One notable example involves the synthesis of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones. nih.gov Specific derivatives from this class, particularly those with fluorine or bromine substitutions on the benzyl (B1604629) ring, have demonstrated submicromolar inhibitory concentrations (IC₅₀) for both AChE and BuChE. nih.gov
Another approach has been the fusion of the 1-benzylpiperidine (B1218667) scaffold with coumarin-3-carboxamide derivatives. nih.gov This has yielded compounds with significant AChE inhibitory activity, in some cases exceeding the potency of the standard drug donepezil (B133215). nih.gov The strategic combination of the benzylpiperidine moiety with other bioactive fragments, such as isoxazoles and indoles, has also led to the development of multi-target ligands with potential for Alzheimer's therapy. nih.gov
The synthesis of these complex molecules often involves multi-step reaction sequences. A common strategy is the initial N-benzylation of a piperidine-3-carboxamide precursor, followed by further functionalization. For example, piperidine-3-carboxamide can be treated with a substituted benzyl bromide in the presence of a base like sodium carbonate to yield the corresponding this compound derivative. semanticscholar.org This intermediate can then undergo further reactions, such as amide bond formations or cyclizations, to construct the final complex molecule.
Table 1: Examples of Advanced Organic Molecules Synthesized Using the this compound Scaffold
| Resulting Compound Class | Linker/Fused Moiety | Targeted Biological Activity |
| Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Benzimidazolinone | Cholinesterase Inhibition |
| Coumarin-3-carboxamide hybrids | Coumarin | Acetylcholinesterase Inhibition |
| Arylated isoxazole (B147169) hybrids | Isoxazole-carboxamide | Multi-target ligands for AD |
| N-benzylpiperidine-indole hybrids | Indole-carboxamide | Cholinesterase Inhibition & Aβ Aggregation Inhibition |
Role in the Synthesis of N-Heterocyclic Compounds and Architectures
The this compound scaffold is a valuable precursor for the synthesis of a variety of N-heterocyclic compounds and complex molecular architectures. benthamscience.com Its inherent piperidine (B6355638) ring is a common feature in many biologically active molecules, and the benzyl and carboxamide groups provide handles for further chemical transformations and ring formations. benthamscience.comresearchgate.net
One key application is in the construction of fused heterocyclic systems. For example, the carboxamide group can be a participant in cyclization reactions to form new rings. Research has shown the use of chlorocarbonylsulfenyl chloride to react with this compound, leading to the formation of piperidin-3-yl-oxathiazol-2-ones. semanticscholar.org This reaction proceeds through the dehydration of the carboxamide and subsequent cyclization. semanticscholar.org
The N-benzylpiperidine moiety is frequently incorporated into larger heterocyclic frameworks to modulate their physicochemical and pharmacological properties. researchgate.net Medicinal chemists often utilize this motif to fine-tune the efficacy and ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates. researchgate.net For instance, the N-benzylpiperidine group has been linked to various heterocyclic systems, including thiazoles, pyridines, and pyrazolones, to create novel compounds with diverse biological activities. researchgate.netresearchgate.net
The synthesis of these N-heterocyclic architectures often involves coupling the pre-formed this compound or a related derivative with another heterocyclic precursor. Standard amide bond forming reagents are commonly employed for this purpose.
Design and Synthesis of Hybrid Molecules Incorporating the Benzylpiperidine-3-carboxamide Moiety
The design and synthesis of hybrid molecules, which combine two or more pharmacophoric units into a single chemical entity, is a prominent strategy in modern drug discovery. The this compound moiety is a popular component in such hybrids due to its established role in interacting with various biological targets, particularly in the central nervous system. nih.govacs.org
A successful approach has been the development of donepezil-based hybrids, where the N-benzylpiperidine core of donepezil is linked to other bioactive scaffolds. nih.gov For example, researchers have synthesized hybrids of N-benzylpiperidine with phthalazin-1(2H)-one, resulting in potent cholinesterase inhibitors. nih.gov The length of the linker between the N-benzylpiperidine fragment and the phthalazinone moiety was found to be a critical determinant of acetylcholinesterase inhibitory activity. nih.gov
Similarly, hybrid molecules have been created by fusing the this compound scaffold with diarylthiazoles. acs.org This strategy aimed to combine the cholinesterase inhibitory properties of the benzylpiperidine part with other beneficial activities of the diarylthiazole moiety for the treatment of Alzheimer's disease. acs.org Another example is the design of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives, which have been evaluated as multi-target agents against Alzheimer's disease. researchgate.net
The synthesis of these hybrid molecules typically involves the preparation of the this compound core followed by its coupling to the second pharmacophoric unit. For instance, the synthesis of N-(p-chlorobenzyl)piperidine carboxamide derivatives has been achieved by first protecting the piperidine nitrogen, followed by amide bond formation and subsequent N-alkylation with a substituted benzyl chloride. units.it
Table 2: Examples of Hybrid Molecules Based on the this compound Scaffold
| Hybrid Partner Scaffold | Resulting Hybrid Class | Therapeutic Target |
| Phthalazin-1(2H)-one | Phthalazinone-benzylpiperidine hybrids | Cholinesterase |
| Diarylthiazole | Benzylpiperidine-linked diarylthiazoles | Multi-target for Alzheimer's Disease |
| 5-Arylisoxazole | N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamides | Multi-target for Alzheimer's Disease |
| 1,3-Dimethylbenzimidazolinone | Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones | Cholinesterase |
Utility in Medicinal Chemistry Building Block Libraries
The this compound scaffold and its derivatives are important components of building block libraries used in medicinal chemistry for drug discovery and development. cymitquimica.com These libraries are collections of chemical compounds with diverse structures that can be readily modified to create a large number of new molecules for biological screening. The versatility of the this compound structure makes it an ideal starting point for generating such libraries. amazonaws.comresearchgate.net
The N-benzylpiperidine motif is a common feature in many known drugs and biologically active compounds, making it a privileged scaffold in medicinal chemistry. researchgate.net By having a collection of this compound derivatives with various substitutions on the benzyl ring and modifications of the carboxamide group, chemists can rapidly synthesize a wide range of new chemical entities. These libraries are then screened against various biological targets to identify lead compounds for new drug development programs.
For example, libraries of N-benzylpiperidine derivatives have been synthesized and evaluated as cholinesterase inhibitors, serotonin (B10506) reuptake inhibitors, and for other central nervous system targets. nih.govmdpi.com The ability to easily generate a diverse set of compounds from a common scaffold accelerates the drug discovery process.
Catalyst and Reagent Considerations in Building Block Applications
The application of the this compound scaffold as a building block in synthesis relies on a range of catalysts and reagents to achieve the desired chemical transformations. The choice of these reagents is crucial for controlling the selectivity and efficiency of the reactions.
For the key step of N-benzylation of piperidine-3-carboxamide, a common method involves the use of a substituted benzyl bromide as the alkylating agent and a base such as sodium carbonate (Na₂CO₃) in a solvent like dimethylformamide (DMF). semanticscholar.org The reaction is typically carried out at an elevated temperature to ensure completion. semanticscholar.org
In the construction of more complex heterocyclic systems, specific reagents are employed for cyclization reactions. For instance, the reaction of this compound with chlorocarbonylsulfenyl chloride in the presence of sodium carbonate as a base in dioxane can lead to the formation of piperidin-3-yl-oxathiazol-2-ones. semanticscholar.org
For amide bond formation, which is a frequent reaction when using this scaffold to build larger molecules, standard coupling reagents are utilized. These can include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with additives such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve yields and minimize side reactions.
Reduction of the carboxamide group to an amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). nih.gov This transformation opens up another avenue for diversification of the scaffold.
Table 3: Common Reagents and Catalysts in the Application of this compound
| Reaction Type | Reagent/Catalyst | Purpose |
| N-Benzylation | Benzyl bromide, Sodium Carbonate | Introduction of the benzyl group |
| Cyclization | Chlorocarbonylsulfenyl chloride, Sodium Carbonate | Formation of oxathiazol-2-one ring |
| Amide Bond Formation | EDC, HOAt | Coupling with carboxylic acids |
| Reduction of Amide | Lithium Aluminum Hydride (LiAlH₄) | Conversion of carboxamide to amine |
| Cross-Coupling | Palladium catalysts (e.g., Pd(PPh₃)₄) | Formation of C-C bonds with other building blocks |
Coordination Chemistry of the 1 Benzylpiperidine 3 Carboxamide Scaffold
1-Benzylpiperidine-3-carboxamide as a Ligand in Metal Complexation
The this compound molecule possesses two primary sites for potential coordination with a metal ion: the nitrogen atom of the piperidine (B6355638) ring and the oxygen and nitrogen atoms of the carboxamide group. This allows it to potentially act as a bidentate or even a monodentate ligand. The lone pair of electrons on the piperidine nitrogen and the carbonyl oxygen of the carboxamide group are the most likely donor sites for forming coordinate bonds with a metal center.
In studies of related compounds, such as coumarin-3-carboxamides linked to an N-benzylpiperidine moiety, it has been observed that these types of ligands can form stable complexes with metal ions. For instance, in some complexes involving similar carboxamide-containing ligands, a 2:1 ligand-to-metal ratio has been reported. This suggests that two molecules of the ligand coordinate to a single metal ion. The formation of such complexes is a key indicator of the ligating ability of the this compound scaffold.
The binding of a metal ion to the ligand is a Lewis acid-base interaction, where the metal ion acts as a Lewis acid (electron pair acceptor) and the ligand as a Lewis base (electron pair donor). The stability and structure of the resulting complex are influenced by several factors, including the nature of the metal ion (its size, charge, and electron configuration) and the steric and electronic properties of the ligand itself. The benzyl (B1604629) group on the piperidine nitrogen, for example, introduces steric bulk that could influence the approach of the metal ion and the resulting coordination geometry.
Investigation of Binding Modes and Coordination Geometries with Transition Metals
The this compound ligand can adopt several binding modes when interacting with transition metals. The most probable coordination involves the carbonyl oxygen of the carboxamide group and the piperidine nitrogen, which would classify it as a bidentate ligand, forming a stable chelate ring with the metal ion. Chelation is a significant driving force in the formation of stable metal complexes.
The geometry of the resulting metal complex is dictated by the coordination number of the metal ion and the electronic repulsion between the ligands. Common coordination geometries for transition metals include tetrahedral, square planar, and octahedral. idc-online.com For a 2:1 ligand-to-metal complex with a bidentate ligand, an octahedral geometry is often observed, with the two ligands occupying four coordination sites and other ligands (such as solvent molecules or counter-ions) filling the remaining positions.
For example, studies on various transition metal complexes with Schiff base ligands have shown a range of coordination geometries including square planar, tetrahedral, and octahedral arrangements, depending on the metal ion and the specific ligand structure. nih.gov Similarly, the coordination of this compound to different transition metals like Cu(II), Ni(II), Co(II), and Zn(II) would likely result in complexes with distinct geometries, which in turn would influence their spectroscopic and magnetic properties.
Table 1: Common Coordination Geometries of Selected Transition Metal Ions
| Metal Ion | Preferred Coordination Geometry |
| Co(II) | Octahedral |
| Ni(II) | Octahedral |
| Cu(II) | Square Planar |
| Zn(II) | Tetrahedral |
This table is based on general observations of transition metal coordination in metalloproteins and may not be fully representative for all complexes. upjs.sk
Characterization of Metal Complexes Utilizing Spectroscopic and Structural Methods
The formation and structure of metal complexes with this compound can be elucidated using a variety of spectroscopic and structural techniques.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. Upon complexation, the vibrational frequencies of the functional groups involved in bonding to the metal ion will shift. For instance, a shift in the C=O stretching frequency of the carboxamide group to a lower wavenumber would indicate the involvement of the carbonyl oxygen in coordination. Similarly, changes in the C-N stretching vibrations of the piperidine ring could suggest the participation of the piperidine nitrogen. In a study of coumarin-3-carboxamide derivatives, the disappearance of the characteristic peak of the carboxylic group in the IR spectrum of the complex confirmed the deprotonation and coordination of the carboxylate anions. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand and how it changes upon complexation. Shifts in the chemical shifts of protons and carbons near the coordination sites can confirm the binding of the metal ion. For paramagnetic metal complexes, significant broadening or shifting of NMR signals is expected.
Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex, which can confirm the ligand-to-metal ratio.
Electronic Spectroscopy (UV-Vis): The d-d electronic transitions in transition metal complexes can be observed by UV-Vis spectroscopy. The position and intensity of these bands are characteristic of the coordination geometry and the ligand field strength.
Table 2: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Functional Group | Expected Change Upon Complexation |
| IR Spectroscopy | C=O (carboxamide) | Shift to lower frequency |
| IR Spectroscopy | C-N (piperidine) | Shift in frequency |
| ¹H NMR Spectroscopy | Protons near N and C=O | Chemical shift changes, potential broadening |
| ¹³C NMR Spectroscopy | Carbons near N and C=O | Chemical shift changes |
Theoretical Studies on Metal-Ligand Interactions and Stability Constants
Theoretical studies, often employing density functional theory (DFT), can provide valuable insights into the nature of metal-ligand bonding and the stability of the resulting complexes. These computational methods can be used to model the geometry of the complexes, calculate vibrational frequencies to compare with experimental IR data, and predict electronic properties.
A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex. The stability of complexes with this compound would be expected to follow the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Table 3: Stability Constants (log β) for Complexes of a Related Ligand, 1,2-Bis(4-benzylpiperidine)glyoxime (BPG), with Transition Metals
| Metal Ion | Species | log β |
| Ni(II) | [Ni(H₂BPG)]²⁺ | 9.85 |
| [Ni(HBPG)]⁺ | 18.20 | |
| [Ni(BPG)] | 24.60 | |
| Cu(II) | [Cu(H₂BPG)]²⁺ | 10.95 |
| [Cu(HBPG)]⁺ | 20.35 | |
| [Cu(BPG)] | 27.85 | |
| Zn(II) | [Zn(H₂BPG)]²⁺ | 8.90 |
| [Zn(HBPG)]⁺ | 16.50 | |
| [Zn(BPG)] | 22.40 |
Data from a potentiometric study in a mixed ethanol-water solution. researchgate.net
Applications of this compound Metal Complexes in Catalysis (Hypothetical/Future Research Area)
While the catalytic applications of metal complexes of this compound have not been explicitly reported, the coordination chemistry of this ligand suggests potential in this area. Transition metal complexes are widely used as catalysts in a variety of organic transformations. The ability of the this compound ligand to form stable complexes with various transition metals opens up the possibility of their use in catalysis.
Hypothetically, these complexes could be explored as catalysts in reactions such as:
Oxidation Reactions: Metal complexes are often used to catalyze the oxidation of alcohols and other organic substrates. researchgate.net
Reduction Reactions: Chiral metal complexes can be employed for the asymmetric reduction of ketones and imines.
Cross-Coupling Reactions: Palladium complexes, for instance, are fundamental in C-C and C-N bond-forming reactions. whiterose.ac.uk The N,O-bidentate nature of the this compound ligand could provide a stable and tunable environment for a palladium center in such reactions.
Polymerization Reactions: Some transition metal complexes act as catalysts for the polymerization of olefins.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Benzylpiperidine-3-carboxamide and its derivatives?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, benzyl chloride derivatives react with piperidine-3-carboxamide precursors under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylpiperidine scaffold . Fluorinated analogs may require specialized reagents, such as fluorinated benzyl halides, and controlled reaction temperatures to preserve stereochemistry . Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .
Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Purity is assessed via HPLC with UV detection (λ = 254 nm). For fluorinated derivatives, ¹⁹F NMR provides additional specificity . X-ray crystallography may resolve stereochemical ambiguities in crystalline derivatives .
Q. What safety precautions should be taken when handling this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis due to potential dust inhalation risks . In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention . Store in sealed containers in dry, ventilated areas away from oxidizers .
Advanced Research Questions
Q. How does the introduction of fluorine atoms at specific positions influence the biological activity and reactivity of this compound derivatives?
- Methodological Answer : Fluorination at the 3-position of the piperidine ring enhances metabolic stability and receptor binding selectivity due to increased electronegativity and reduced basicity . Comparative studies using fluorinated vs. non-fluorinated analogs involve in vitro assays (e.g., receptor binding affinity, CYP450 metabolism) and computational models (e.g., molecular docking to assess steric/electronic effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
